molecular formula C9H12N2O2 B8629799 5-Morpholinopyridin-3-ol

5-Morpholinopyridin-3-ol

Cat. No.: B8629799
M. Wt: 180.20 g/mol
InChI Key: BXVZKAHPSFGBDC-UHFFFAOYSA-N
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Description

5-Morpholinopyridin-3-ol is a pyridine derivative featuring a hydroxyl group (-OH) at the 3-position and a morpholine moiety (C₄H₈NO) at the 5-position of the pyridine ring. Morpholine, a six-membered ring containing oxygen and nitrogen, confers unique electronic and steric characteristics compared to halogens, alkoxy, or amino substituents. The compound’s theoretical molecular formula is C₉H₁₂N₂O₂ (based on pyridin-3-ol + morpholine), with a molecular weight of ~180.2 g/mol.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-morpholin-4-ylpyridin-3-ol

InChI

InChI=1S/C9H12N2O2/c12-9-5-8(6-10-7-9)11-1-3-13-4-2-11/h5-7,12H,1-4H2

InChI Key

BXVZKAHPSFGBDC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CN=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 5-Morpholinopyridin-3-ol with similar pyridin-3-ol derivatives from the evidence, focusing on substituent effects and key properties:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties/Notes
This compound 5-Morpholino, 3-OH C₉H₁₂N₂O₂ (theoretical) 180.2 (calc.) N/A Morpholine enhances solubility in polar solvents; potential for hydrogen bonding .
2-Aminopyridin-3-ol 2-Amino, 3-OH C₅H₆N₂O 110.1 16867-03-1 High reactivity due to amino group; stringent safety protocols required .
5-Methoxypyridin-3-ol 5-Methoxy, 3-OH C₆H₇NO₂ 125.1 N/A Methoxy group increases lipophilicity; stable under basic conditions .
5-Iodopyridin-3-ol 5-Iodo, 3-OH C₅H₄INO 237.0 N/A Heavy atom substitution may enable radiopharmaceutical applications .
5-Chloro-2-methoxypyridin-3-ol 5-Chloro, 2-Methoxy, 3-OH C₆H₆ClNO₂ 159.6 N/A Dual substituents enhance steric hindrance; limited solubility in water .

Key Observations:

Substituent Effects on Solubility: this compound: The morpholine group’s oxygen and nitrogen atoms likely improve aqueous solubility via hydrogen bonding, contrasting with halogenated analogs (e.g., 5-Iodopyridin-3-ol, MW 237.0), which are more lipophilic . 2-Aminopyridin-3-ol: The amino group (-NH₂) increases polarity but may also elevate toxicity, necessitating strict safety measures (e.g., decontamination protocols) .

Reactivity and Stability: Methoxy (e.g., 5-Methoxypyridin-3-ol) and morpholino substituents are electron-donating, stabilizing the pyridine ring against electrophilic attack compared to electron-withdrawing groups like halogens . Chloro and iodo substituents (e.g., 5-Chloro-2-methoxypyridin-3-ol) may facilitate nucleophilic aromatic substitution reactions .

Safety and Handling: 2-Aminopyridin-3-ol requires immediate removal of contaminated clothing and medical consultation upon exposure due to its reactive amino group . Morpholine derivatives generally exhibit lower acute toxicity than halogenated analogs but may still require precautions for chronic exposure .

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